(2-Iodo-3-methoxyphenyl)methanol

Übersicht

Beschreibung

"(2-Iodo-3-methoxyphenyl)methanol" likely shares characteristics with other methoxyphenol compounds and methanol derivatives, which are known for their varied applications in chemical synthesis, pharmaceuticals, and material science. Methoxyphenols, in particular, are noted for their roles in atmospheric chemistry and potential as biomass burning tracers, highlighting their environmental relevance (Liu, Chen, & Chen, 2022).

Synthesis Analysis

Synthetic routes for methanol derivatives often involve catalytic processes or reactions that incorporate halogen elements like iodine into the molecular structure. Methanol itself is a key feedstock for a variety of chemical syntheses, including the production of methyl esters and methoxyphenols through processes such as methanolysis and carbonylation, highlighting the versatility of methanol in chemical synthesis (Ren, 2023).

Molecular Structure Analysis

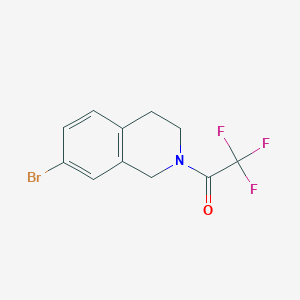

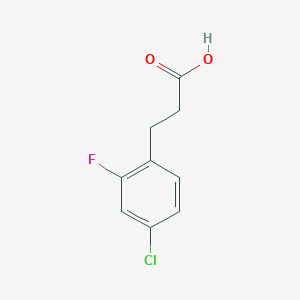

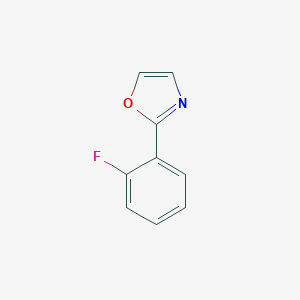

The molecular structure of "(2-Iodo-3-methoxyphenyl)methanol" suggests the presence of a phenyl ring substituted with an iodine atom and a methoxy group, alongside a methanol functional group. This structure implies potential for interactions through hydrogen bonding, halogen bonding, and π-π interactions, which could influence its physical and chemical properties. Studies on similar compounds emphasize the importance of molecular structure in determining reactivity and stability (Yokoyama, 2015).

Chemical Reactions and Properties

Methanol and its derivatives participate in a variety of chemical reactions, including oxidation, carbonylation, and reforming processes. These reactions are fundamental in transforming methanol into valuable chemicals and fuels. For instance, methanol oxidation is a critical reaction in fuel cell applications, demonstrating the chemical versatility of methanol and its derivatives (Cohen, Volpe, & Abruña, 2007).

Wissenschaftliche Forschungsanwendungen

Methanol as a Solubilizing Agent in Biomembrane Studies : Methanol, a common solubilizing agent for transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. This includes altering 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, affecting bilayer composition and lipid scrambling, with implications for cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Prins Cyclization in Organic Synthesis : InCl3-promoted Prins cyclization involving (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol with different aldehydes to synthesize cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives demonstrates a novel approach in organic synthesis, with the potential for application in pharmaceuticals and materials science (Reddy et al., 2012).

Generation of Benzyne Intermediates : Interaction of (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl)methanol with NaH in DMF at ambient temperature generates benzyne intermediates, showcasing a method for simultaneous exchange of three functionalities in a single step, applicable in natural product synthesis and structural reassignment (Gorobets et al., 2016).

Chiral Auxiliary in Asymmetric Synthesis : (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been used as a chiral auxiliary for asymmetric synthesis of α-hydroxy esters, indicating its application in stereoselective synthesis and drug development (Jung et al., 2000).

Methanol Adsorption in Catalysis : Methanol's role as a 'smart' molecule in studying surface sites of metal oxide catalysts, particularly in the adsorption and desorption on ceria nanocrystals, suggests its utility in catalytic processes and materials characterization (Wu et al., 2012).

Positive Working Photoresists : Methacrylates of 2-(p-substituted phenyl)propanol-2 and bis(p-methoxyphenyl)methanol have been evaluated as visible light-sensitive positive-type resists in lithographic processes, highlighting applications in electronics and nanotechnology (Ohe & Ichimura, 1992).

Synthesis of Fluorescent Compounds : The synthesis and photophysical properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, which are derived through iodine-methanol mediated oxidative-aromatization, show potential applications in fluorescence-based technologies and sensors (Khoza et al., 2012).

Eigenschaften

IUPAC Name |

(2-iodo-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBAVUHQVGUYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-3-methoxyphenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)